Fmoc-3-(2-naphthyl)-D-alanine
Overview
Description
Fmoc-3-(2-naphthyl)-D-alanine is a derivative of the amino acid alanine, where the hydrogen atom on the alpha carbon is replaced by a 2-naphthyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its unique structural properties and its ability to introduce aromaticity into peptide chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(2-naphthyl)-D-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of 3-(2-naphthyl)-D-alanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting Fmoc-protected amino acid is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-(2-naphthyl)-D-alanine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 3-(2-naphthyl)-D-alanine.
Peptides: Coupling reactions result in the formation of peptides containing the 3-(2-naphthyl)-D-alanine residue.
Scientific Research Applications
Chemistry
Fmoc-3-(2-naphthyl)-D-alanine is widely used in the synthesis of peptides and peptidomimetics. Its aromatic side chain introduces rigidity and hydrophobicity into peptide structures, which can influence their folding and biological activity.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The aromatic side chain can mimic the side chains of naturally occurring aromatic amino acids, making it useful in structure-activity relationship studies.
Medicine
This compound has potential applications in drug development. Peptides containing this residue can be designed to target specific receptors or enzymes, offering therapeutic potential in various diseases.
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its unique properties make it valuable in the design of peptides with improved stability and bioavailability.
Mechanism of Action
The mechanism of action of Fmoc-3-(2-naphthyl)-D-alanine in biological systems involves its incorporation into peptides, where it can influence the overall structure and function of the peptide. The aromatic side chain can participate in π-π interactions, hydrophobic interactions, and hydrogen bonding, which can stabilize the peptide structure and enhance its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-(2-naphthyl)-L-alanine: The L-enantiomer of the compound, which has similar properties but different stereochemistry.
Fmoc-2-naphthylalanine: Another derivative with the naphthyl group attached at a different position on the alanine side chain.
Fmoc-phenylalanine: A simpler aromatic amino acid derivative with a phenyl group instead of a naphthyl group.
Uniqueness
Fmoc-3-(2-naphthyl)-D-alanine is unique due to its specific stereochemistry and the presence of the 2-naphthyl group. This combination provides distinct structural and functional properties that can be exploited in peptide design and synthesis.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUTZJVERLGMQZ-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138774-94-4 | |
Record name | Fmoc-D-2-Naphthylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-naphthalenepropanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP6G2WBA2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Ac-D-2-Nal-OH used instead of Fmoc-D-2-Nal-OH in the synthesis of cetrorelix, as described in the paper?
A1: The paper highlights that using Ac-D-2-Nal-OH, the N-terminally acetylated form of D-2-Nal, directly in the synthesis instead of Fmoc-D-2-Nal-OH helps avoid unwanted side reactions. [] Specifically, the acetic anhydride used in the acetylation step of standard solid-phase peptide synthesis could potentially react with the carbamido side chain of D-Cit (diethylcitrulline), another amino acid present in the cetrorelix sequence. By incorporating the already acetylated Ac-D-2-Nal-OH, this side reaction is prevented, leading to improved purity of the final cetrorelix peptide and a higher yield. [] This modification showcases a good example of optimizing synthetic strategies in peptide chemistry to minimize side reactions and improve product quality.
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